An In-depth Technical Guide to 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS 18073-84-2)
An In-depth Technical Guide to 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS 18073-84-2)
This technical guide provides a comprehensive overview of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, a diamine compound with significant potential in pharmaceutical research and development. This document delves into its chemical and physical properties, outlines a plausible synthetic pathway, discusses its potential pharmacological relevance, provides a framework for its analytical characterization, and addresses key safety considerations.
Core Molecular Characteristics
1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is a bifunctional molecule characterized by two piperidine rings linked by a three-carbon chain, with each piperidine nitrogen further substituted with a hydroxyethyl group. This unique structure imparts specific physicochemical properties that are valuable for its application as a chemical intermediate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is presented in Table 1. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 18073-84-2 | [1] |
| Molecular Formula | C₁₇H₃₄N₂O₂ | [2] |
| Molecular Weight | 298.47 g/mol | |
| IUPAC Name | 2-[4-[3-[1-(2-hydroxyethyl)piperidin-4-yl]propyl]piperidin-1-yl]ethanol | [1] |
| Synonyms | 1,3-Bis[1-(2-hydroxyethyl)-4-piperidyl]propane, 1,3-Di(N-β-hydroxyethyl-4-piperidyl)-propane, 4,4'-trimethylenebis(1-piperidineethanol) | [1] |
| Melting Point | 95°C | [1][3] |
| Boiling Point | 219°C at 1 mmHg | [1][3] |
| Density | 1.01 g/cm³ | [1] |
| Flash Point | 211°C | [1] |
Synthesis Pathway
Proposed Synthetic Workflow
The synthesis can be logically divided into two primary stages: the formation of the bis-piperidine core and the subsequent N-alkylation to introduce the hydroxyethyl moieties.
Caption: Proposed two-step synthesis workflow for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-.
Detailed Experimental Protocol (Hypothetical)
Step 1: N-hydroxyethylation of 4,4'-(1,3-propanediyl)bis-piperidine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4,4'-(1,3-propanediyl)bis-piperidine in a suitable solvent such as anhydrous dimethylformamide (DMF) or acetonitrile.
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Addition of Base: Add 2.2 equivalents of a mild inorganic base, such as potassium carbonate (K₂CO₃), to the solution. The base acts as a scavenger for the acid generated during the reaction.
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Addition of Alkylating Agent: Slowly add 2.2 equivalents of 2-chloroethanol to the reaction mixture at room temperature. The slow addition helps to control the exothermicity of the reaction.
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Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-.
Potential Pharmacological Significance and Applications
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs and clinical candidates. The presence of two piperidine moieties in 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- suggests a potential for diverse biological activities.
Inferred Biological Activities from Structural Analogs
While specific pharmacological data for this compound is scarce, studies on other bis-piperidine derivatives have shown promising results in several therapeutic areas:
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Anticancer Activity: Tetracyclic bis-piperidine alkaloids isolated from marine sponges have demonstrated antiproliferative effects against various cancer cell lines.[4]
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Anticonvulsant Properties: Certain synthetic bis-piperidine derivatives have been screened for anticonvulsant activity, with some showing significant efficacy in preclinical models.[5]
The structural features of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, including the flexible propane linker and the terminal hydroxyl groups, could allow for interactions with various biological targets, making it an interesting candidate for further pharmacological investigation.
Application as a Pharmaceutical Intermediate
Beyond its potential as a bioactive molecule, 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is utilized as a key building block in the synthesis of more complex pharmaceutical agents. Its bifunctional nature allows for the construction of molecules with tailored properties for specific therapeutic targets, particularly in the development of drugs for neurological disorders.
Analytical Methodologies
Robust analytical methods are essential for the quality control and characterization of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-. A combination of chromatographic and spectroscopic techniques can be employed for its identification, quantification, and purity assessment.
Chromatographic Analysis: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the analysis of this compound. Since the molecule lacks a strong native chromophore, a pre-column derivatization step is necessary to render it UV-active.
Protocol for Derivatization and HPLC-UV Analysis:
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Derivatization: React the sample with a derivatizing agent such as dansyl chloride or 4-toluenesulfonyl chloride in an appropriate buffer. This reaction introduces a chromophore into the molecule, allowing for sensitive UV detection.
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HPLC Conditions:
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Column: A reversed-phase C18 column is typically used.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
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Detection: The UV detector should be set to the wavelength of maximum absorbance of the derivatized product.
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Quantification: A calibration curve is constructed using standards of known concentrations to quantify the amount of the compound in the sample.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the molecule. The chemical shifts, coupling constants, and integration of the signals can confirm the connectivity of the atoms and the overall structure.
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Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further aid in its identification.
Sources
- 1. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]
- 2. US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
